molecular formula C5H2Cl2O2S B154882 4,5-Dichlorothiophene-2-carboxylic acid CAS No. 31166-29-7

4,5-Dichlorothiophene-2-carboxylic acid

Cat. No.: B154882
CAS No.: 31166-29-7
M. Wt: 197.04 g/mol
InChI Key: JDBAYLWBVQVMTD-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-2-carboxylic acid, also known as 4,5-DCTA, is a sulfur-containing organic compound which has a variety of applications in scientific research. It can be used as an intermediate in the synthesis of a variety of compounds and as a reagent in various laboratory experiments. In addition, 4,5-DCTA has been used in the study of biological systems, as it has been found to have biological activity and to affect biochemical and physiological processes. In

Scientific Research Applications

Synthesis Processes

  • Efficient Synthesis for Industrial Production : A study by Wang, Ji, & Sha (2014) outlines an efficient and facile process for synthesizing 4,5-Dichlorothiophene-2-carboxylic acid. This process involves esterification, chlorination using N-chlorosuccinimide, and hydrolysis, offering mild reaction conditions and high yield, making it suitable for industrial production.

Chemical Structure Analysis

  • Crystal Structure Examination : A study on benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, conducted by Dugarte-Dugarte et al. (2021), explores their pharmacological activities and crystal structures, providing insights into their chemical properties and potential applications.

Chemical Reactions and Derivatives

  • Route to Mono- and Di-Alkyl Ethers : The study by Corral & Lissavetzky (1984) describes a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids using derivatives of thiophene-2-carboxylic acid.
  • Synthesis of Amides and Esters : Research by Nechai et al. (2004) involves synthesizing previously unknown 4,5-dichloroisothiazole-3-carboxylic acid amides and esters, indicating potential for creating diverse chemical compounds.
  • Polysubstituted Benzothiophenes Synthesis : A study by Yang et al. (2002) details the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds from thiophene-2-carboxylate, highlighting the versatility of thiophene derivatives.

Biological Evaluation and Applications

  • Anti-inflammatory and Antioxidant Properties : Shanmuganathan et al. (2017) synthesized new derivatives of 4,5-diarylthiophene-2-carboxylic acid, exhibiting significant anti-inflammatory and antioxidant activities.
  • Chemoselective Synthesis : Jayaraman, Sridharan, & Nagappan (2010) demonstrated a chemoselective synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, contributing to the understanding of selective chemical reactions.

Microbial Mechanisms and Tolerance

  • Microbial Tolerance to Weak Acid Stress : A research topic by Mira & Teixeira (2013) examines the molecular mechanisms of microbial adaptation to weak acid stress, relevant to carboxylic acids like this compound.

Additional Chemical Synthesis and Activities

Cross-Coupling Reactions

  • Cross-Coupling Reactions of Boronic Acids : Research by Houpis et al. (2010) utilized carboxylic acid anions as directing groups in cross-coupling reactions of dihalo heterocycles, showing the versatility of carboxylic acid derivatives in chemical synthesis.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H317, and H319, indicating that it can cause skin irritation, allergic skin reactions, and serious eye irritation . The precautionary statements include P280, P305, P338, and P351, suggesting protective measures and first aid procedures in case of exposure .

Mechanism of Action

Target of Action

4,5-Dichlorothiophene-2-carboxylic Acid is primarily used in the preparation of compounds that have therapeutic BACE1 and BACE2 inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease, type 2 diabetes, and other metabolic disorders .

Mode of Action

BACE1 and BACE2 are critical in the production of beta-amyloid peptides, which accumulate in the brains of Alzheimer’s patients .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the production of beta-amyloid peptides. By inhibiting BACE1 and BACE2, the compound can potentially reduce the accumulation of these peptides, thereby mitigating the symptoms of Alzheimer’s disease .

Result of Action

The molecular and cellular effects of this compound’s action would be the reduction in the production of beta-amyloid peptides. This could potentially slow the progression of Alzheimer’s disease and alleviate some of its symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature changes.

Properties

IUPAC Name

4,5-dichlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBAYLWBVQVMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308220
Record name 4,5-dichlorothiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31166-29-7
Record name 31166-29-7
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Record name 4,5-dichlorothiophene-2-carboxylic acid
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Record name 4,5-Dichlorothiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

5-Chloro-2-thiophenecarboxylic acid (6.50 g) was dissolved in N,N-dimethylformamide (30 ml), and ethyl iodide (3.2 ml) and potassium carbonate (5.52 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-chloro-2-thiophenecarboxylic acid ethyl ester (5.27 g). 5-Chloro-2-thiophenecarboxylic acid ethyl ester (2.23 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (1.4 ml) in acetonitrile (20 ml) was added dropwise. The mixture was stirred at room temperature for 48 hours, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred at room temperature for 2 hours and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography. The desired fractions were concentrated under reduced pressure to give 4,5-dichloro-2-thiophenecarboxylic acid ethyl ester (6.21 g). 4,5-Dichloro-2-thiophenecarboxylic acid ethyl ester (6.21 g) was dissolved in a mixture of ethanol (25 ml) and tetrahydrofuran (25 ml), and 1N aqueous sodium hydroxide (50 ml) was added. The mixture was stirred at 60° C. for 15 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4,5-dichloro-2-thiophenecarboxylic acid (2.14 g) as crystals.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
25 mL
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solvent
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25 mL
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solvent
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a solution of sodium hydroxide (19.2 grams, 48.0 mmole) in water (30 ml) and ice (120 g) at −10° C. was bubbled Cl2 gas until 14.4 g was obtained. The solution was warmed to 50° C. and 1-(4,5-Dichloro-thiophen-2-yl)-ethanone (8.5 0 grams, 40.0 mmole) in dioxane (40 ml) was added dropwise as the temperature rose to 80-90° C. This temperature was maintained for 30 minutes. The mixture was poured into 500 ml water. This was extracted with diethyl ether, and the aqueous was treated with NaHSO3, then acidified to pH 1 with concentrated HCl. The resultant precipitate was filtered, and dried to give a white solid. (5.7 g). MW 197.04; 1H NMR (DMSO-d6) d 7.731 (1H, s).
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is innovative about the reported synthesis of 4,5-Dichlorothiophene-2-carboxylic acid?

A1: The research presents a novel approach to synthesizing this compound from thiophene-2-carboxylic acid. [] The key innovation lies in utilizing N-chlorosuccinimide as the chlorinating agent. This method offers several advantages over traditional approaches:

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